![molecular formula C10H6N4O3 B1599707 Acide 4,5-dihydro-4-oxo-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylique CAS No. 150454-82-3](/img/structure/B1599707.png)

Acide 4,5-dihydro-4-oxo-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylique

Vue d'ensemble

Description

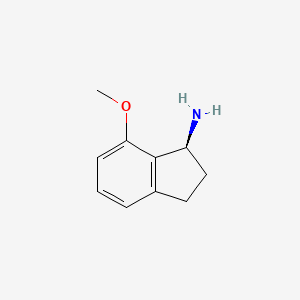

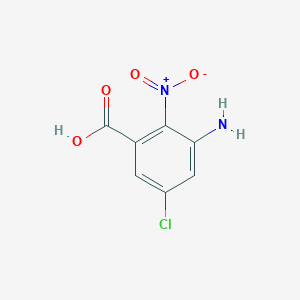

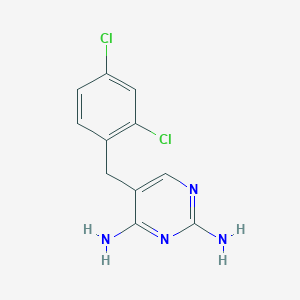

“[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-” is a compound that belongs to the class of triazoloquinoxalines . Triazoloquinoxalines are relevant structural templates in both natural and synthetic biologically active compounds . They have been explored for their potential as antiviral and antimicrobial agents .

Synthesis Analysis

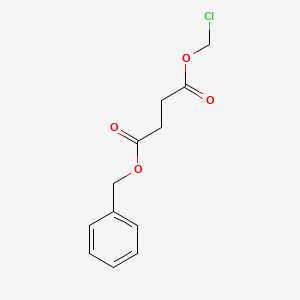

The synthesis of [1,2,4]triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- primarily involve its synthesis. The new compounds were synthesized via aromatic nucleophilic substitution .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de la triazoloquinazoline ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ils peuvent inhiber la croissance des cellules cancéreuses en interférant avec les voies de signalisation cellulaire ou en induisant l'apoptose .

Effets anti-inflammatoires et antimicrobiens

Ces composés présentent également des activités anti-inflammatoires et antimicrobiennes, qui pourraient être bénéfiques dans le traitement des infections et des maladies inflammatoires .

Applications antivirales

Certains dérivés se sont avérés prometteurs en thérapie antivirale, en particulier contre des virus comme l'herpès simplex .

Utilisations antihypertensives et anticonvulsivantes

Les effets antihypertenseurs et anticonvulsivants des dérivés de la triazoloquinazoline en font des candidats pour le traitement de l'hypertension artérielle et des troubles convulsifs .

Potentiel antidiabétique

Ces composés peuvent jouer un rôle dans la gestion du diabète en ciblant les protéines de liaison aux acides gras (FABP) qui sont impliquées dans le métabolisme des lipides et la sensibilité à l'insuline .

Propriétés antioxydantes

Les capacités antioxydantes de ces dérivés pourraient aider à lutter contre les maladies liées au stress oxydatif .

Antagonisme des récepteurs à l'adénosine

Certains dérivés de la triazoloquinazoline agissent comme des antagonistes des récepteurs à l'adénosine, ce qui peut avoir diverses implications thérapeutiques, y compris des avantages cardiovasculaires .

Applications agricoles

Il est possible de développer ces composés en agrobactericides, offrant ainsi une nouvelle voie pour les stratégies de protection des plantes .

Chacune de ces applications représente un domaine unique où «l'acide 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylique» pourrait avoir des implications scientifiques de recherche significatives. Des études supplémentaires sont nécessaires pour comprendre pleinement la portée et l'efficacité de ces applications.

Triazoloquinazoline : Stratégies de synthèse et importance médicale [1,2,4]Triazolo[4,3-a]quinoxaline : synthèse, antiviral et … [Activités biologiques du [1,2,4]triazolo 1,5- Conception, synthèse, structure cristalline et activité antimicrobienne in vitro … (PDF) Dérivés de la 1,2,4-triazolo [1,5-a]quinoxaline et leurs …

Orientations Futures

The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . Further optimization of the retrieved hit compounds for antimicrobial activity is also suggested .

Mécanisme D'action

Target of Action

The primary target of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is DNA . The compound is known to intercalate DNA, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt the normal functioning of the DNA .

Biochemical Pathways

It is known that dna intercalation can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target

Result of Action

The result of the compound’s action is disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound has shown anti-proliferative effects in various cell lines, including HepG2, HCT-116, and MCF-7 cells .

Action Environment

The action of 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules in the environment can potentially interact with the compound and affect its action

Analyse Biochimique

Biochemical Properties

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including adenosine receptors, which are pivotal in regulating numerous physiological processes. The compound acts as an antagonist to the adenosine A3 receptor, inhibiting its activity and thereby modulating inflammatory responses and cell proliferation . Additionally, it has been shown to interact with DNA, potentially leading to the inhibition of DNA synthesis and cell division .

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- on cellular processes are profound. It influences cell signaling pathways, particularly those involving adenosine receptors, which play a role in inflammation and immune responses. The compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For instance, its interaction with adenosine receptors can result in the downregulation of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- exerts its effects through several mechanisms. It binds to the adenosine A3 receptor, acting as an antagonist and preventing the receptor’s activation by endogenous ligands. This inhibition can lead to reduced inflammatory responses and decreased cell proliferation . Additionally, the compound’s interaction with DNA suggests a mechanism of action involving the inhibition of DNA synthesis, which could be beneficial in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- have been observed to change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and reduced inflammatory responses

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active metabolites that may contribute to its pharmacological effects . Additionally, its interaction with adenosine receptors suggests potential effects on metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its interaction with transporters such as P-glycoprotein may influence its distribution and bioavailability, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, its presence in the cytoplasm suggests potential interactions with cytoplasmic proteins and enzymes, further contributing to its diverse biological effects

Propriétés

IUPAC Name |

4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSGNONSJATCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437551 | |

| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150454-82-3 | |

| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)